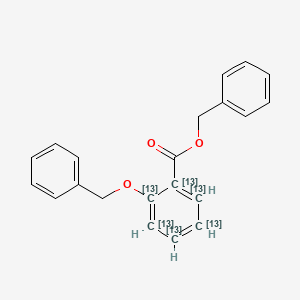

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Stereochemistry in Organic Synthesis

A study investigated the stereochemistry of reactions involving phosphonates, such as diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate, which is similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. The findings indicated that the stereochemical outcome of reactions depends on phase systems and chemical equilibria, including the formation and reaction of intermediate products (Kryshtal, Serebryakov, Suslova, & Yanovskaya, 1990).

2. Catalytic Applications in Organic Synthesis

Research on the isomerization of 2-methyl-3-butenenitrile, which is structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, revealed the use of catalytic amounts of nickel complexes for the synthesis of Z- and E-2-methyl-2-butenenitrile. This study highlights the potential of using similar compounds in catalysis (Acosta-Ramírez et al., 2008).

3. Influence in Wittig Reactions

The stereochemistry of Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes, involving compounds akin to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was studied. This research provides insights into the chemical behavior and applications of such compounds in organic synthesis (Gedye, Westaway, Arora, Bisson, & Khalil, 1977).

4. Applications in Phosphonate-Based Synthesis

The reaction of butadienylphosphonates with various reagents, including compounds similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was explored. The study provides valuable information on the utility of such compounds in the synthesis of phosphonate-based products (Minami, Yamanouchi, Tokumasu, & Hirao, 1984).

5. Synthesis of Vinylphosphonates

Research into the synthesis of vinylphosphonates involved reactions with compounds structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. This study offers insights into the synthesis and stereochemical aspects of vinylphosphonates (Breuer & Moshe, 1986).

6. Herbicidal Applications

A study on the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilized diethyl phosphonate compounds, similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, indicating its potential applications in the development of herbicides (Xiao, Li, & Shi, 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of compound '4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture' can be achieved through a multi-step synthetic pathway involving the use of appropriate starting materials and reactions.", "Starting Materials": [ "2-butenenitrile-13C2", "diethylphosphonate", "methylmagnesium bromide", "zinc chloride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile by reacting 2-butenenitrile-13C2 with diethylphosphonate in the presence of zinc chloride catalyst and acetic acid solvent.", "Step 2: Preparation of methyl Grignard reagent by reacting methylmagnesium bromide with 2 equivalents of 13C2-enriched 2-butenenitrile in anhydrous ether.", "Step 3: Addition of the methyl Grignard reagent to the 4-(Diethylphosphono)-3-methyl-2-butenenitrile intermediate in the presence of sodium bicarbonate and stirring for a period of time to give the E/Z mixture of the desired compound.", "Step 4: Workup of the reaction mixture by adding water and extracting the organic layer with ethyl acetate.", "Step 5: Purification of the crude product by column chromatography to obtain the final compound." ] } | |

Número CAS |

1331637-92-3 |

Nombre del producto |

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture |

Fórmula molecular |

C9H16NO3P |

Peso molecular |

219.189 |

Nombre IUPAC |

4-diethoxyphosphoryl-3-methylbut-2-enenitrile |

InChI |

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |

Clave InChI |

OPUURRZDCJCVGT-AKZCFXPHSA-N |

SMILES |

CCOP(=O)(CC(=CC#N)C)OCC |

Sinónimos |

P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)